Aphagranin A

Antiproliferative activity Cancer cell lines Triterpenoid epimers

Aphagranin A is a tirucallane-type C27-triterpenoid with sub-10 µM antiproliferative activity across six human cancer cell lines. It differs stereochemically from epimer Aphagranin B at C-17, resulting in >2-fold potency differential—procure both for validated stereochemical SAR studies. Essential reference standard for protolimonoid research and phytochemical investigations.

Molecular Formula C33H54O6
Molecular Weight 546.8 g/mol
Cat. No. B570068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAphagranin A
Molecular FormulaC33H54O6
Molecular Weight546.8 g/mol
Structural Identifiers
InChIInChI=1S/C33H54O6/c1-29(2)25-12-11-23-22(31(25,5)16-15-26(29)35)14-18-32(6)21(13-17-33(23,32)7)20(28(37-8)38-9)19-24(34)27(36)30(3,4)39-10/h11,20-22,25,27-28,36H,12-19H2,1-10H3/t20-,21-,22-,25-,27+,31+,32-,33+/m0/s1
InChIKeyAFCYWZPQVMRZHS-FHUISOBUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Aphagranin A Procurement Overview: Chemical Identity, Source, and Molecular Profile


Aphagranin A (CAS: 1318173-53-3) is a tirucallane-type C27-triterpenoid cyclopentenone epimer [1] and a protolimonoid (protocitric acid compound) with the molecular formula C33H54O6 and a molecular weight of 546.78 g/mol . It is a naturally occurring secondary metabolite isolated from the stem barks of Aphanamixis grandifolia (Meliaceae family) [2]. The compound features an enolized cyclopentenone moiety at C-17 in its side chain [3].

Why Aphagranin A Cannot Be Substituted with Aphagranin B or Other Protolimonoids


Generic substitution of Aphagranin A with its closest structural analog, Aphagranin B, or with other in-class protolimonoids is scientifically unsupported due to profound stereochemistry-driven potency divergence. Aphagranins A and B are C27-triterpenoid epimers that differ only in the absolute configuration at the cyclopentenone-bearing side chain at C-17, yet this subtle stereochemical variation produces a >2-fold difference in antiproliferative potency across all tested cancer cell lines, with Aphagranin B essentially inactive (all IC50 > 20 µM) [1]. Cross-class substitution with other protolimonoids is similarly unjustified, as published IC50 values for related protolimonoids range widely from 3.05 µM to >100 µM depending on structural subtype and target cell line [2], precluding any reliable cross-extrapolation without direct comparative data.

Aphagranin A Procurement-Relevant Quantitative Differentiation Evidence


Antiproliferative Potency: Aphagranin A Versus Aphagranin B Across Six Human Cancer Cell Lines

Aphagranin A exhibits potent and consistently sub-10 µM antiproliferative activity across six distinct human cancer cell lines, whereas its epimer Aphagranin B is essentially devoid of activity across the same panel. This represents a stereochemistry-dependent potency differential exceeding 2-fold [1].

Antiproliferative activity Cancer cell lines Triterpenoid epimers Structure-activity relationship

Cross-Class Potency Benchmarking: Aphagranin A Compared to Representative Protolimonoids and Tirucallane Triterpenoids

Aphagranin A (IC50 < 10 µM) demonstrates potency that exceeds that of several other structurally characterized protolimonoids and tirucallane-type triterpenoids reported in the literature. Argentinin A (a protolimonoid) shows IC50 of 3.05 µM against P-388 murine leukemia cells; compound 2 from Picrasma quassioides (tirucallane-type) shows IC50 of 2.5 µM against MKN-28 gastric cancer cells; niloticin (tirucallane-type) shows IC50 of 11.64 µM against HeLa cervical cancer cells; while oddurensinoid H (tirucallane-type) shows IC50 of 36.9 µM against HeLa cells [1][2][3][4]. The wide potency range among in-class analogs (from 2.5 µM to >100 µM) confirms that neither class membership nor gross structural similarity reliably predicts functional activity, requiring compound-specific validation.

Protolimonoid benchmarking Tirucallane triterpenoids Cytotoxicity IC50 comparison

Structural Uniqueness: Unprecedented Enolized Cyclopentenone Pharmacophore Differentiates Aphagranin A from Common Triterpenoids

Aphagranin A possesses an unprecedented enolized cyclopentenone moiety presented in the side-chain at C-17, a structural feature not present in the vast majority of known tirucallane-type triterpenoids [1]. This pharmacophore is absent in common triterpenoid comparators such as oleanolic acid, ursolic acid, and betulinic acid, which rely on carboxylic acid or hydroxyl functionalities for biological activity. The presence of this unique enolized cyclopentenone may confer distinct reactivity and target engagement properties relative to triterpenoids lacking this moiety, though direct target engagement comparisons remain uncharacterized.

Structural novelty Enolized cyclopentenone C27-triterpenoid Pharmacophore differentiation

Commercial Availability Metrics: Aphagranin A Procurement Specifications Compared Across Suppliers

Commercially available Aphagranin A is offered with purity specifications ranging from 95% to >98% depending on the supplier [1]. Multiple vendors (including MedChemExpress, TargetMol, BOC Sciences, AbMole, ChemFaces, and PureOneBio) maintain catalog entries for this compound, with CAS 1318173-53-3 serving as the universal identifier for cross-supplier verification . Documented storage conditions specify powder stability at -20°C for 3 years or 4°C for 2 years, with solvent storage at -80°C for 6 months to 1 year . In contrast, the structurally related Aphagranin B and most other aphagranin series compounds (C–G) are not commercially listed in major research chemical catalogs, limiting procurement options for comparative studies.

Procurement specifications Purity Storage stability Commercial availability

Aphagranin A Application Scenarios: Research-Validated Use Cases Based on Quantitative Evidence


Structure-Activity Relationship (SAR) Studies of Stereochemistry-Dependent Antiproliferative Potency

Aphagranin A serves as the active reference epimer in SAR studies investigating the stereochemical determinants of antiproliferative activity in tirucallane-type C27-triterpenoids. The >2-fold potency differential relative to Aphagranin B, established across six human cancer cell lines, provides a validated stereochemical SAR pair for probing the role of C-17 side-chain configuration in target engagement [1]. Procurement of both epimers enables direct experimental interrogation of how stereochemistry at this locus governs biological activity.

Natural Product Lead Discovery for Antiproliferative Drug Development

With demonstrated sub-10 µM antiproliferative activity across breast (MCF-7), lung (A549), liver (HepG2, Bel-7402), and gastric (SGC-7901, BGC-823) cancer cell lines [1], Aphagranin A represents a structurally characterized natural product hit suitable for hit-to-lead optimization campaigns. Its consistent sub-10 µM potency profile across a diverse cancer cell panel supports its prioritization for downstream mechanism-of-action studies, target deconvolution efforts, and medicinal chemistry derivatization programs aimed at improving potency, selectivity, or pharmaceutical properties.

Phytochemical Reference Standard for Aphanamixis grandifolia-Derived Natural Product Research

As one of the seven aphagranins (A–G) originally isolated and structurally characterized from Aphanamixis grandifolia stem barks [2], Aphagranin A serves as a key analytical reference standard for phytochemical investigations of this plant species and related Meliaceae members. Its well-defined NMR spectroscopic assignments (both 1H and 13C) enable reliable dereplication and quantitative analysis in natural product extract screening programs.

Protolimonoid Class Comparative Pharmacology Studies

Aphagranin A's sub-10 µM potency profile positions it as a benchmark comparator for evaluating newly isolated protolimonoids and tirucallane-type triterpenoids. Researchers characterizing novel isolates can use Aphagranin A as a potency-calibrated reference compound, enabling cross-study normalization and facilitating the ranking of newly discovered analogs relative to a well-characterized, commercially accessible protolimonoid with defined antiproliferative activity [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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